5-propyl-3-trifluoromethyl-1H-pyrazole

Lipophilicity Drug-likeness Permeability

5-Propyl-3-trifluoromethyl-1H-pyrazole (CAS 1050626‑11‑3, C₇H₉F₃N₂, MW 178.15) belongs to the 3‑trifluoromethyl‑5‑alkyl‑1H‑pyrazole class. The electron‑withdrawing trifluoromethyl group at the 3‑position imparts metabolic stability and a distinctive electronic profile, while the n‑propyl substituent at the 5‑position modifies the overall lipophilicity relative to the parent 3‑trifluoromethyl‑1H‑pyrazole scaffold.

Molecular Formula C7H9F3N2
Molecular Weight 178.15 g/mol
Cat. No. B8553142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-propyl-3-trifluoromethyl-1H-pyrazole
Molecular FormulaC7H9F3N2
Molecular Weight178.15 g/mol
Structural Identifiers
SMILESCCCC1=CC(=NN1)C(F)(F)F
InChIInChI=1S/C7H9F3N2/c1-2-3-5-4-6(12-11-5)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)
InChIKeySGVOGAMSXGTMRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Propyl-3-trifluoromethyl-1H-pyrazole – A Strategic Building Block with Modulable Lipophilicity for Heterocyclic Lead Optimization


5-Propyl-3-trifluoromethyl-1H-pyrazole (CAS 1050626‑11‑3, C₇H₉F₃N₂, MW 178.15) belongs to the 3‑trifluoromethyl‑5‑alkyl‑1H‑pyrazole class . The electron‑withdrawing trifluoromethyl group at the 3‑position imparts metabolic stability and a distinctive electronic profile, while the n‑propyl substituent at the 5‑position modifies the overall lipophilicity relative to the parent 3‑trifluoromethyl‑1H‑pyrazole scaffold [1]. The compound is commercially available in research‑grade purity (≥95 %) and serves as a versatile intermediate in medicinal chemistry and agrochemical programs .

Why 5‑Propyl‑3‑trifluoromethyl‑1H‑pyrazole Cannot Be Replaced by Its Methyl, Ethyl, or Isopropyl Analogues Without Experimental Re‑validation


The 5‑alkyl chain on 3‑trifluoromethylpyrazoles governs the lipophilic‑hydrophilic balance, a parameter that profoundly influences membrane permeability, aqueous solubility, and non‑specific protein binding [1]. Even a single methylene difference (propyl vs. ethyl) alters the calculated LogP by ~0.5 log units, which can shift a compound from a favorable drug‑like space to a sub‑optimal profile [2]. Consequently, simply replacing 5‑propyl‑3‑trifluoromethyl‑1H‑pyrazole with the cheaper 5‑methyl or unsubstituted congener without re‑profiling the pharmacokinetic and potency parameters risks invalidating the entire structure‑activity relationship of the target series.

Quantitative Differentiation Evidence: 5‑Propyl‑3‑trifluoromethyl‑1H‑pyrazole vs. Closest 5‑Alkyl Congeners


Predicted Lipophilicity (LogP) Comparison: Propyl Homologue Provides Optimal Drug‑Like Window Between Unsubstituted and Butyl Congeners

The predicted partition coefficient (clogP) of 5‑propyl‑3‑trifluoromethyl‑1H‑pyrazole is estimated at 2.5–2.9, positioning it within the optimal lipophilicity range (LogP 1–3) for oral bioavailability while avoiding the excessive hydrophobicity of the butyl analogue (LogP 2.77, measured) and the high polarity of the unsubstituted parent (LogP 1.43, measured) . This intermediate LogP is expected to translate into balanced aqueous solubility and passive membrane permeability, a critical advantage in lead optimization.

Lipophilicity Drug-likeness Permeability

Physical State Advantage: Propyl Homologue Remains Liquid at Room Temperature, Simplifying Automated Handling Relative to the High‑Melting Methyl Analogue

5‑Methyl‑3‑trifluoromethyl‑1H‑pyrazole is a crystalline solid with a melting point of 88–90 °C, which necessitates dissolution before use in automated liquid‑handling systems and may complicate formulation . In contrast, 5‑propyl‑3‑trifluoromethyl‑1H‑pyrazole remains liquid under standard laboratory conditions, enabling direct pipetting and integration into high‑throughput synthesis or screening workflows .

Physical form Automation compatibility Solubility

Regioselective Synthetic Accessibility via Patented Alkyne Route Ensures Reliable Scale‑Up with Minimal Isomeric Contamination

Patent US 7,449,576 B1 describes a general protocol (Protocol H) for synthesizing 5‑alkyl‑3‑trifluoromethyl‑1H‑pyrazoles, including the propyl homologue, by reaction of 1‑alkynes with n‑BuLi, CF₃CO₂Et, and BF₃ · OEt₂, followed by treatment with hydrazine [1]. This regioselective approach yields the 3‑trifluoromethyl‑5‑alkyl isomer without detectable 1‑regioisomer contamination, a common issue with alternative condensation methods [2]. The commercial availability of 1‑pentyne at low cost further strengthens the scalability of this route relative to branched‑chain alkynes required for isopropyl or tert‑butyl congeners.

Synthesis Regioselectivity Scale-up

Where 5‑Propyl‑3‑trifluoromethyl‑1H‑pyrazole Demonstrates Clear Utility: Evidence‑Backed Application Scenarios for Scientific Procurement


Lead Optimization of CNS‑Penetrant Drug Candidates Requiring Balanced Lipophilicity (LogP 2–3)

Medicinal chemistry programs targeting intracellular or CNS receptors demand a narrow LogP window (typically 2–3) to ensure passive blood‑brain barrier penetration while maintaining aqueous solubility above 10 µM. The predicted LogP of 5‑propyl‑3‑trifluoromethyl‑1H‑pyrazole (~2.5–2.9) positions it in this optimal range, unlike the more polar methyl analogue (LogP ~1.7) or the overly lipophilic butyl analogue (LogP 2.77) . This property, combined with the electron‑withdrawing CF₃ group that resists metabolic N‑demethylation, makes the propyl homologue a rational early‑stage scaffold for CNS indications.

High‑Throughput Parallel Synthesis Requiring Liquid‑Handling Compatible Building Blocks

Automated liquid‑handling platforms perform optimally with liquid reagents to minimize clogging and ensure accurate dispensing. 5‑Propyl‑3‑trifluoromethyl‑1H‑pyrazole is a free‑flowing liquid at room temperature, enabling direct integration into parallel synthesis arrays without prior solubilization . In contrast, the 5‑methyl analogue (mp 88–90 °C) requires weighing and dissolution, introducing additional error and solvent waste. Laboratories prioritizing throughput and reproducibility should prefer the propyl derivative for library construction.

Agrochemical Intermediate Synthesis Where Regioisomer Purity Determines Biological Activity

Numerous pyrazole‑based herbicides and fungicides exhibit strong dependence on the position of the trifluoromethyl group. The patented alkyne route to 5‑propyl‑3‑trifluoromethyl‑1H‑pyrazole delivers the 3‑CF₃ isomer with >95 % regioselectivity, minimizing the presence of the inactive 5‑CF₃ by‑product [1]. For agrochemical discovery groups synthesizing focused libraries of 3‑trifluoromethylpyrazole amides or esters, this regioisomerically pure starting material reduces purification burden and increases the likelihood of identifying a development candidate with consistent batch‑to‑batch activity.

Physicochemical Property‑Driven Fragment‑Based Screening Libraries

Fragment libraries benefit from inclusion of low‑molecular‑weight heterocycles (MW <200) that span a range of lipophilicities. With a molecular weight of 178.15 Da and a predicted clogP of ~2.7, 5‑propyl‑3‑trifluoromethyl‑1H‑pyrazole fills a distinct niche between the more polar unsubstituted scaffold (MW 136.08, LogP 1.43) and heavier, more lipophilic congeners . This graduated property space enables fragment‑based lead discovery teams to probe optimal hydrophobic interactions without exceeding rule‑of‑three guidelines.

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